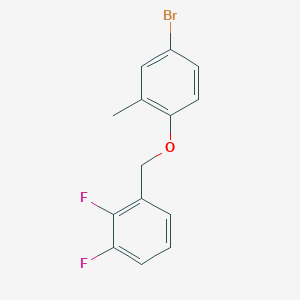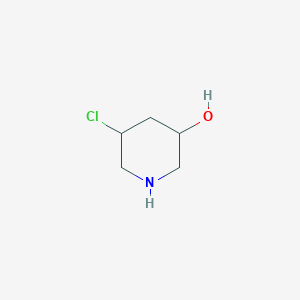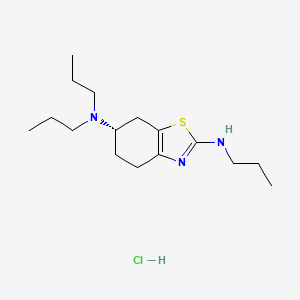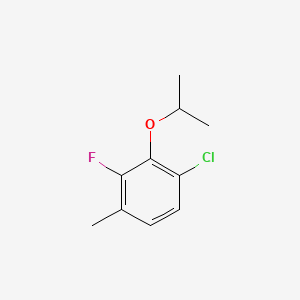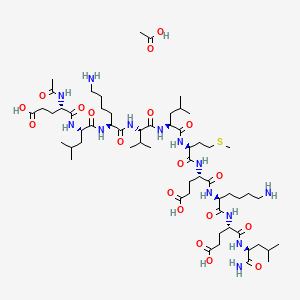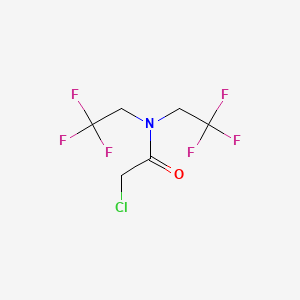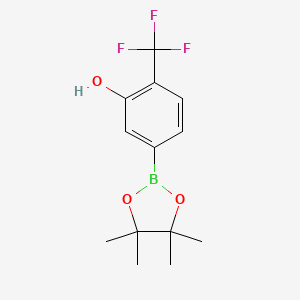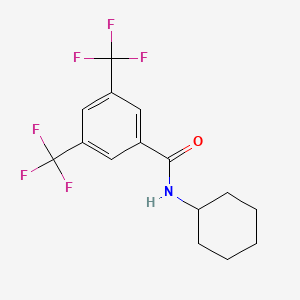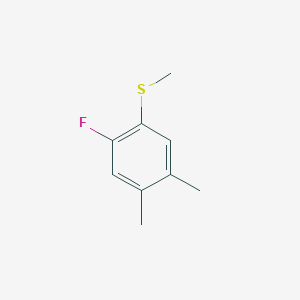
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with a fluorine atom at the 2-position and two methyl groups at the 4 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-4,5-dimethylphenyl halide with a methyl sulfide source under suitable conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the methyl sulfide group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to alter the methyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or de-methylated products.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methyl groups influence the compound’s binding affinity and reactivity. The sulfur atom can form bonds with various substrates, facilitating different biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-4,5-dimethylphenyl)(ethyl)sulfane
- (2-Fluoro-4,5-dimethylphenyl)(propyl)sulfane
- (2-Fluoro-4,5-dimethylphenyl)(butyl)sulfane
Uniqueness
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H11FS |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-fluoro-4,5-dimethyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FS/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
JQKAWRHWISGNRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


